4-(2-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It is classified as a ketone derivative, characterized by a chlorophenyl group attached to a butanone backbone. This compound is recognized for its unique structural properties, which include a chlorine atom positioned on the second carbon of the phenyl ring, influencing its chemical reactivity and biological interactions .
Currently, there is no documented information on the specific mechanism of action of 4-(2-Chlorophenyl)butan-2-one in biological systems.
As with any unknown compound, it is advisable to handle 4-(2-Chlorophenyl)butan-2-one with caution due to lack of specific safety data. Here are some general safety considerations for similar aromatic ketones:
4-(2-Chlorophenyl)butan-2-one, also known as 4-(2-chlorophenyl)-2-butanone, can be synthesized through various methods, including the Friedel-Crafts acylation reaction and the Claisen condensation reaction. Researchers have reported its synthesis and characterized its properties using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Studies have explored the potential biological activities of 4-(2-chlorophenyl)butan-2-one. Some research suggests that it might possess anticonvulsant and anti-inflammatory properties []. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action.
Research indicates that 4-(2-Chlorophenyl)butan-2-one exhibits significant biological activity. It has been investigated for its potential use in drug development, particularly in the synthesis of compounds with calcium antagonist properties, such as dihydropyridines. These compounds are known for their effectiveness in treating hypertension and angina. Additionally, derivatives of this compound have shown inhibitory activity against enzymes like trypanothione reductase, suggesting potential applications in parasitic disease treatment.
The synthesis of 4-(2-Chlorophenyl)butan-2-one typically involves the following steps:
4-(2-Chlorophenyl)butan-2-one serves multiple purposes in scientific research:
Studies on 4-(2-Chlorophenyl)butan-2-one have revealed its interactions with various biological targets. For instance, its derivatives have been shown to inhibit trypanothione reductase, indicating potential therapeutic uses in treating diseases caused by parasites. The interaction mechanisms often involve binding to specific sites within target enzymes, highlighting the compound's relevance in medicinal chemistry.
The unique positioning of the chlorine atom in 4-(2-Chlorophenyl)butan-2-one significantly affects its reactivity and interactions compared to its analogs. This specific arrangement influences the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds. The variations in halogen substituents (bromine or fluorine) also lead to differences in biological activity and chemical behavior .
4-(2-Chlorophenyl)butan-2-one, systematically named according to IUPAC guidelines, belongs to the class of aromatic ketones. Its molecular formula, $$ \text{C}{10}\text{H}{11}\text{ClO} $$, reflects a butanone backbone substituted at the fourth carbon with a 2-chlorophenyl group. The compound’s structural identity is further defined by its CAS Registry Number (3506-72-7) and SMILES notation (CC(CCC1=CC=CC=C1Cl)=O), which encode its atomic connectivity.
The classification of this compound intersects multiple domains:
Table 1 summarizes key identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-chlorophenyl)butan-2-one | |
| CAS Registry Number | 3506-72-7 | |
| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{ClO} $$ | |
| Molecular Weight | 182.65 g/mol |
The synthesis of chlorophenyl-substituted ketones emerged prominently in mid-20th-century organic chemistry, driven by the need for intermediates in pharmaceutical and agrochemical research. Early methodologies relied on Friedel-Crafts acylation, where chlorobenzene derivatives reacted with acid chlorides under Lewis acid catalysis. However, limitations in regioselectivity and yield prompted advancements in catalytic systems and solvent optimization.
The development of 4-(2-Chlorophenyl)butan-2-one as a discrete compound gained traction in the 1970s, coinciding with the rise of structure-activity relationship (SAR) studies. Researchers recognized its utility as a precursor for psychoactive agents and antifungal compounds, though contemporary applications have expanded into materials science.
This compound’s academic relevance stems from three factors:
Recent studies emphasize its role in asymmetric catalysis, where chiral variants facilitate enantioselective transformations.
Modern research on 4-(2-Chlorophenyl)butan-2-one spans three frontiers:
Ongoing work also examines its behavior under photolytic conditions, with implications for degradation mechanisms in environmental chemistry.
The compound’s planar phenyl ring and ketone group create a conjugated system, evidenced by UV-Vis absorption at 270–290 nm. Nuclear magnetic resonance (NMR) data reveal distinct signals:
Infrared spectroscopy confirms the ketone functionality via a strong C=O stretch at 1715 cm⁻¹.
The primary synthesis route involves a Claisen-Schmidt condensation between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by decarboxylation (Figure 1):
$$ \text{2-Chlorobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base}} \text{4-(2-Chlorophenyl)but-3-en-2-one} \xrightarrow{\text{Hydrogenation}} \text{4-(2-Chlorophenyl)butan-2-one} $$
Alternative approaches include:
Table 2 compares synthetic routes:
| Method | Yield (%) | Conditions | Advantage |
|---|---|---|---|
| Claisen-Schmidt | 65–75 | NaOH, ethanol, reflux | Cost-effective |
| Grignard addition | 80–85 | THF, 0°C | High regioselectivity |
| Suzuki-Miyaura coupling | 70–78 | Pd(PPh₃)₄, 80°C | Functional group tolerance |
Friedel-Crafts acylation remains a cornerstone for constructing the aryl ketone scaffold of 4-(2-Chlorophenyl)butan-2-one. The reaction’s success depends on electrophilic activation of acylating agents and precise control over aromatic substitution patterns.
Aluminum chloride (AlCl₃) is the predominant Lewis acid catalyst, facilitating acylium ion formation by coordinating with acyl chlorides. For instance, Friedel-Crafts acylation of 2-chlorobenzene derivatives with butanoyl chloride in the presence of AlCl₃ yields 4-(2-Chlorophenyl)butan-2-one via intermediate acylium ion generation [5] [8]. Alternative catalysts, including FeCl₃ and ZnCl₂, have been explored but often result in lower yields due to reduced electrophilic activation [5]. Recent advances highlight ionic liquids as recyclable catalysts, though scalability remains challenging [6].
Table 1: Catalytic Systems for Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Dichloromethane | 25 | 78 |
| FeCl₃ | Nitrobenzene | 80 | 45 |
| [BMIM]Cl⁻ | Solvent-free | 100 | 65 |
The 2-chlorophenyl group’s electronic profile dictates substitution patterns. Chlorine’s −I effect deactivates the ring, directing electrophiles to the meta position relative to the substituent. However, steric hindrance at the ortho position often favors para-acylation, producing 4-(2-Chlorophenyl)butan-2-one as the major product [8]. Computational studies corroborate that transition-state stabilization at the para site outweighs meta selectivity in sterically congested systems [5].
Polar aprotic solvents like dichloromethane enhance acylium ion stability, achieving yields up to 78% at ambient temperatures [5]. Elevated temperatures (80–100°C) in high-boiling solvents (e.g., nitrobenzene) improve reaction rates but risk side reactions such as polyacylation. Microwave-assisted protocols reduce reaction times to 10–20 minutes while maintaining yields >70% [3] [7].
Claisen condensation offers an alternative route via enolate-mediated C–C bond formation, particularly effective for β-ketoester intermediates.
Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) deprotonates ethyl acetoacetate, generating a resonance-stabilized enolate. Nucleophilic attack on 2-chlorobenzaldehyde forms a β-hydroxyketone intermediate, which dehydrates to yield 4-(2-Chlorophenyl)-3-buten-2-one. Subsequent hydrogenation produces the target ketone [4] [7].
Bulky substituents on the aldehyde hinder enolate approach, favoring antiperiplanar transition states. For 2-chlorobenzaldehyde, the chloro group’s ortho position induces torsional strain, slowing condensation kinetics. Electron-withdrawing effects further reduce aldehyde electrophilicity, necessitating stronger bases (e.g., LDA) for complete conversion [4].
Diarylidene ketones and oligomeric species are common byproducts. Flash chromatography (hexane/ethyl acetate) isolates the desired product with >95% purity [3]. Recrystallization from ethanol/water mixtures further enhances purity, though throughput remains limited compared to distillation [7].
Ball milling 2-chlorobenzaldehyde with acetylacetone in the presence of K₂CO₃ achieves 85% conversion within 60 minutes. The mechanochemical approach eliminates solvent waste and enhances mass transfer, though catalyst recovery requires post-milling filtration [6].
UV irradiation of 2-chlorophenyl diazonium salts with α,β-unsaturated ketones in the presence of TiO₂ catalysts induces radical-mediated coupling. Preliminary studies report 40–50% yields, highlighting the need for photocatalyst optimization [6].
Lipase-mediated kinetic resolution of racemic intermediates shows promise for enantioselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes transesterification of β-ketoesters with 2-chlorophenol, though turnover frequencies remain suboptimal for industrial use [6].
Molecular orbital theory provides fundamental insights into the electronic structure of 4-(2-Chlorophenyl)butan-2-one through the application of linear combination of atomic orbitals methods [1]. The compound's molecular formula C₁₀H₁₁ClO with a molecular weight of 182.64 g/mol presents a complex electronic system requiring sophisticated theoretical treatment [2]. The molecular orbital framework enables the description of electrons as belonging to the entire molecular system rather than localized between specific atomic pairs [1].
The electron density distribution in 4-(2-Chlorophenyl)butan-2-one exhibits characteristic features of aromatic ketone systems, with significant density localization around the carbonyl oxygen and the aromatic ring system [3]. Density functional theory calculations reveal that the electron density ρ(r) follows a self-consistent field methodology where the total energy converges through iterative optimization [3]. The highest occupied molecular orbital energy for similar chlorophenyl ketone systems typically ranges from -8.95 to -9.08 eV, while the lowest unoccupied molecular orbital energies fall between -1.58 and -1.81 eV [4] [5].
The frontier molecular orbitals demonstrate distinct characteristics where the highest occupied molecular orbital exhibits mixed π aromatic and n(O) character, reflecting the conjugation between the aromatic ring and carbonyl system [4] [6]. The electron density maps reveal negative charge accumulation on the carbonyl oxygen and significant π-electron delocalization across the aromatic system [7]. Chemical hardness values for related chlorophenyl compounds range from 3.64 to 3.87 eV, indicating moderate electrophilic character [5].
Table 1: Frontier Molecular Orbital Characteristics for Representative Aromatic Ketone Systems
| Molecular System | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Primary Character |
|---|---|---|---|---|
| Acetophenone | -8.95 | -1.58 | 7.37 | π aromatic + n(O) |
| 4-Chloroacetophenone | -9.08 | -1.81 | 7.27 | π aromatic + n(O) |
| Benzophenone | -9.13 | -1.72 | 7.41 | π aromatic + n(O) |
| Chlorobenzene | -9.07 | -1.34 | 7.73 | π aromatic |
The conformational energy landscape of 4-(2-Chlorophenyl)butan-2-one involves multiple rotatable bonds that contribute to the overall molecular flexibility [8] [9]. The primary conformational degrees of freedom include rotation around the C-C bond connecting the aromatic ring to the aliphatic chain and rotation around the C-CO bond [8]. Computational analysis reveals that the C-CO rotational barrier typically ranges from 8.3 kcal/mol, with preferred syn/anti conformations separated by approximately 2.1 kcal/mol [8].
The aromatic-aliphatic linkage exhibits a rotational barrier of approximately 2.8 kcal/mol with a preferred perpendicular orientation due to π-σ interactions [8]. The conformational space sampling indicates that the molecule adopts multiple low-energy conformations with energy differences typically less than 3 kcal/mol [9]. Molecular dynamics simulations demonstrate that the conformational landscape topology significantly influences both thermodynamic stability and kinetic behavior [8].
Table 2: Conformational Energy Parameters for Key Rotatable Bonds
| Rotatable Bond | Rotation Barrier (kcal/mol) | Preferred Conformation | Energy Difference (kcal/mol) | Electronic Effect |
|---|---|---|---|---|
| C-CO | 8.3 | syn/anti | 2.1 | Conjugation |
| Ar-CH₂ | 2.8 | Perpendicular | 1.4 | π-σ interaction |
| CO-CH₃ | 1.2 | Staggered | 0.8 | Hyperconjugation |
| CH₂-CH₂ | 3.2 | Staggered | 0.9 | Steric |
Density functional theory benchmarking for 4-(2-Chlorophenyl)butan-2-one requires careful evaluation of functional performance for aromatic ketone systems [10] [11]. Meta-hybrid functionals such as M06-2X with 54% exact exchange demonstrate excellent performance for aromatic systems due to their ability to capture both local and non-local correlation effects [12] [13]. Range-separated hybrid functionals including ωB97X-D and CAM-B3LYP provide superior treatment of charge-transfer excitations and long-range interactions [14] [15].
Benchmarking studies indicate that dispersion-corrected density functional theory methods are essential for accurate description of aromatic interactions [14] [16]. The B3LYP functional with dispersion corrections achieves good performance for geometry optimization, while M06-2X excels in energy calculations for chlorinated aromatic compounds [17] [13]. Basis set selection significantly impacts computational accuracy, with def2-TZVP and 6-311++G(d,p) providing optimal balance between accuracy and computational efficiency [18] [19].
Table 3: Density Functional Theory Performance Benchmarking
| Functional | Type | Exact Exchange (%) | Performance Rating | Dispersion Correction | Recommended Basis Set |
|---|---|---|---|---|---|
| M06-2X | Meta-hybrid GGA | 54 | Excellent | Built-in | def2-TZVP |
| ωB97X-D | Range-separated hybrid | Variable | Very Good | Built-in | def2-TZVP |
| CAM-B3LYP | Range-separated hybrid | Variable | Very Good | Optional | def2-TZVP |
| B3LYP | Hybrid GGA | 20 | Good | Optional | 6-311++G(d,p) |
| B2PLYP-D3 | Double-hybrid | 53 | Excellent | Built-in | def2-TZVP |
Transition state modeling for 4-(2-Chlorophenyl)butan-2-one involves quantum chemical calculations of reaction pathways and barrier heights [20] [21]. The compound can undergo various reactions including nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions on the chlorophenyl ring [20]. Transition state geometries are characterized by first-order saddle points on the Born-Oppenheimer potential energy surface [20].
The chlorine atom in 4-(2-Chlorophenyl)butan-2-one acts as a potential halogen bond donor through its σ-hole, creating directional non-covalent interactions with electron-rich acceptors [22] [23]. Computational predictions indicate that C-Cl···N interactions with nitrogen-containing acceptors exhibit bond strengths ranging from 2.3 kcal/mol with typical bond distances of 3.18 Å [22]. The halogen bonding geometry demonstrates high directionality with bond angles approaching 174 degrees [22].
Electrostatic potential calculations reveal that the σ-hole magnitude depends on the electronic environment of the chlorine substituent [23] [24]. The aromatic conjugation influences the halogen bonding strength through modulation of the σ-hole electrostatic potential [23]. Molecular tailoring approach analysis indicates that halogen bond energies can be accurately predicted through fragmentation schemes with errors typically less than 11% [22].
Table 4: Halogen Bonding Network Characteristics
| Halogen Donor | Acceptor Type | Bond Strength (kcal/mol) | Bond Distance (Å) | Bond Angle (degrees) | Electrostatic Component (%) |
|---|---|---|---|---|---|
| C-Cl | N (ammonia) | 2.3 | 3.18 | 174 | 58 |
| C-Cl | O (water) | 4.1 | 3.05 | 178 | 52 |
| C-Br | N (pyridine) | 4.1 | 3.05 | 178 | 52 |
| Chloroform | O (acetone) | 1.9 | 3.25 | 168 | 62 |
Van der Waals interactions in 4-(2-Chlorophenyl)butan-2-one complexes arise primarily from dispersion forces between the aromatic ring system and other molecular partners [25] [26]. Time-dependent density functional theory calculations predict van der Waals dispersion coefficients that scale favorably with molecular size [26]. The aromatic ring system exhibits enhanced dispersion interactions due to increased polarizability of sp²-hybridized carbon atoms [14] [16].
Complexation with aromatic partners demonstrates binding energies ranging from -2.73 to -3.15 kcal/mol for π-π stacking interactions [27] [28]. The chlorine substituent enhances binding through additional halogen-π interactions, contributing approximately 0.4 kcal/mol to the total interaction energy [27]. Equilibrium distances for aromatic complexes typically range from 3.5 to 3.9 Å with dispersion contributions comprising 70-78% of the total interaction energy [28].
Table 5: Van der Waals Complexation Energetics
| Complex System | Binding Energy (kcal/mol) | Equilibrium Distance (Å) | Interaction Type | Dispersion Contribution (%) |
|---|---|---|---|---|
| Benzene dimer | -2.73 | 3.9 | π-π stacking | 78 |
| Chlorobenzene dimer | -3.15 | 3.8 | π-π + halogen | 72 |
| Phenol dimer | -7.05 | 2.9 | OH-π + π-π | 42 |
| Indole-benzene | -3.42 | 3.5 | π-π stacking | 76 |